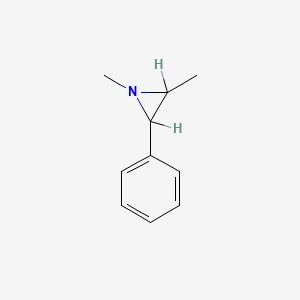

1,2-Dimethyl-3-phenylaziridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10(11(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCZABZZOZOQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987804 | |

| Record name | 1,2-Dimethyl-3-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68277-68-9 | |

| Record name | 1,2-Dimethyl-3-phenylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68277-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-3-phenylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068277689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-3-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3-phenylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimethyl-3-phenylaziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8KJY9S7S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of cis-1,2-dimethyl-3-phenylaziridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-dimethyl-3-phenylaziridine, a significant heterocyclic compound with applications in synthetic chemistry and as a potential intermediate in pharmaceutical development. This document details the core synthetic pathway, experimental protocols, quantitative data, and safety considerations associated with its preparation.

Introduction

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are highly valuable synthetic intermediates due to their inherent ring strain, which facilitates a variety of ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules, a crucial step in the synthesis of many biologically active compounds. cis-1,2-dimethyl-3-phenylaziridine is a specific substituted aziridine (B145994) that has been a subject of interest, notably as a known impurity in the synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine precursors.[1][2][3][4] Understanding its synthesis is therefore critical for both forensic analysis and for exploring its potential as a building block in organic synthesis.

This guide focuses on the most commonly cited synthetic route to cis-1,2-dimethyl-3-phenylaziridine, which proceeds via a two-step process: the chlorination of an appropriate amino alcohol precursor, followed by an intramolecular cyclization.

Core Synthetic Pathway

The primary route for the synthesis of cis-1,2-dimethyl-3-phenylaziridine involves a two-step reaction sequence starting from readily available precursors such as (-)-ephedrine or (+)-pseudoephedrine. The overall transformation is a stereospecific process.

The synthesis can be summarized as follows:

-

Chlorination of the Precursor: The hydroxyl group of the amino alcohol precursor is replaced by a chlorine atom. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds with inversion of configuration at the carbon atom bearing the hydroxyl group. For instance, the reaction of (-)-ephedrine with thionyl chloride predominantly yields (+)-chloropseudoephedrine.

-

Intramolecular Cyclization: The resulting chloroamine undergoes an intramolecular nucleophilic substitution (an SN2 reaction) upon treatment with a base, such as concentrated sodium hydroxide (B78521) (NaOH). The nitrogen atom acts as the nucleophile, displacing the chloride to form the aziridine ring. This cyclization occurs via a backside attack, resulting in a specific stereoisomer. The reaction of (+)-chloropseudoephedrine, derived from (-)-ephedrine, leads to the formation of cis-1,2-dimethyl-3-phenylaziridine.

Experimental Protocols

The following protocols are synthesized from findings in the literature and are intended for research and development purposes by qualified professionals. Appropriate safety precautions must be taken at all times.

Synthesis of (+)-Chloropseudoephedrine Hydrochloride from (-)-Ephedrine

This procedure describes the chlorination of (-)-ephedrine using thionyl chloride.

Materials:

-

(-)-Ephedrine

-

Thionyl chloride (SOCl₂)

-

Acetone

Procedure:

-

To 3.0 g (18.1 mmol) of (-)-ephedrine, add 3.9 mL (54.3 mmol) of thionyl chloride.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Remove the excess thionyl chloride under vacuum.

-

Wash the resulting white solid with acetone.

-

Filter the solid and recrystallize from methanol to yield (+)-chloropseudoephedrine hydrochloride.

Synthesis of cis-1,2-dimethyl-3-phenylaziridine

This procedure describes the cyclization of the chloroephedrine intermediate to the corresponding aziridine.

Materials:

-

(+)-Chloropseudoephedrine hydrochloride

-

Concentrated sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

Dissolve the (+)-chloropseudoephedrine hydrochloride in a minimal amount of water.

-

To this solution, add a concentrated solution of sodium hydroxide (NaOH) with gentle warming.

-

The aziridine product will volatilize. Collect the volatile product in a hanging drop of dilute hydrochloric acid.

-

Alternatively, the reaction mixture can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude aziridine product, which will be a mixture of cis and trans isomers.

Purification of cis-1,2-dimethyl-3-phenylaziridine

The crude product from the cyclization reaction is a mixture of cis- and trans-1,2-dimethyl-3-phenylaziridine. The cis-isomer is reported to be more stable than the trans-isomer.[5] Separation can be achieved by column chromatography.

Materials:

-

Crude mixture of cis- and trans-1,2-dimethyl-3-phenylaziridine

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., a mixture of petroleum ether and benzene (B151609) in varying ratios)

Procedure:

-

Prepare a chromatography column with silica gel.

-

Dissolve the crude aziridine mixture in a minimal amount of a non-polar solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of petroleum ether and benzene. The separation of isomers can be monitored by thin-layer chromatography (TLC).

-

Collect the fractions containing the desired cis-isomer.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified cis-1,2-dimethyl-3-phenylaziridine.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of cis-1,2-dimethyl-3-phenylaziridine.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Reagents | Conditions | Product | Yield |

| 1. Chlorination | (-)-Ephedrine | Thionyl chloride | Room temperature, 5 hours | (+)-Chloropseudoephedrine HCl | 94% |

| 2. Cyclization | (+)-Chloropseudoephedrine HCl | Concentrated NaOH | Gentle warming | cis/trans-1,2-dimethyl-3-phenylaziridine | Not specified |

Table 2: Spectroscopic Data for cis-(2S,3R)-1,2-Dimethyl-3-phenylaziridine

| Technique | Data | Reference |

| ¹³C NMR | Spectra available | [6] |

| Mass Spec (GC) | Spectra available | [6][7] |

Experimental Workflow and Signaling Pathways

The experimental workflow for the synthesis and purification of cis-1,2-dimethyl-3-phenylaziridine is depicted below.

Safety Precautions

The synthesis of cis-1,2-dimethyl-3-phenylaziridine involves the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[8][9][10][11][12] Causes severe skin burns and eye damage.

-

Handling: Always handle thionyl chloride in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure there is no water in the vicinity of the reaction.

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Keep the container tightly closed.

-

Spills: In case of a spill, absorb with an inert, dry material such as sand or vermiculite (B1170534) and place in a sealed container for disposal. Do not use water to clean up spills.

Aziridines:

-

Hazards: Aziridines are generally considered to be toxic and are potential mutagens. They should be handled with care.

-

Handling: Avoid inhalation and skin contact. Use appropriate PPE.

Sodium Hydroxide (NaOH):

-

Hazards: Corrosive and can cause severe burns to skin and eyes.

-

Handling: Wear appropriate PPE, including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route to cis-1,2-dimethyl-3-phenylaziridine from (-)-ephedrine. The two-step process involving chlorination followed by intramolecular cyclization provides a stereospecific pathway to the desired cis-isomer. The provided experimental protocols, quantitative data, and safety information are intended to equip researchers and scientists with the necessary knowledge to safely and effectively synthesize this valuable chemical intermediate for further applications in drug development and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. bionium.miami.edu [bionium.miami.edu]

Stereochemistry of 1,2-Dimethyl-3-Phenylaziridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of 1,2-dimethyl-3-phenylaziridine, a chiral heterocyclic compound of significant interest in synthetic chemistry and forensic analysis. This document details the synthesis of its diastereomers, presents their spectroscopic characterization data, and explores the underlying stereochemical principles.

Introduction

This compound is a trisubstituted aziridine (B145994) that exists as two diastereomers: cis and trans. The relative orientation of the methyl group at the C2 position and the phenyl group at the C3 position defines these stereoisomers. The stereochemical outcome of its synthesis is intrinsically linked to the stereochemistry of the precursors, most notably ephedrine (B3423809) and pseudoephedrine. Understanding the stereochemistry of this molecule is crucial, particularly in the context of forensic chemistry, where it is recognized as a potential impurity in the illicit synthesis of methamphetamine.

Stereoselective Synthesis of cis- and trans-1,2-Dimethyl-3-Phenylaziridine

The synthesis of the diastereomers of this compound is achieved through stereospecific reactions from chiral precursors. The most common route involves the cyclization of chloroephedrine analogues.

Synthesis of cis-(1S,2R)-1,2-Dimethyl-3-Phenylaziridine

The cis-isomer is synthesized from (-)-ephedrine. The reaction proceeds via the formation of a chloropseudoephedrine intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol:

A detailed experimental protocol for the synthesis of cis-(1S,2R)-1,2-dimethyl-3-phenylaziridine from (-)-ephedrine involves a two-step process[1]:

-

Chlorination of (-)-Ephedrine: (-)-Ephedrine is treated with thionyl chloride (SOCl₂). This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, yielding (+)-chloropseudoephedrine.

-

Intramolecular Cyclization: The resulting (+)-chloropseudoephedrine is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH). The cyclization occurs via an intramolecular SN2 reaction, where the nitrogen atom acts as a nucleophile, displacing the chloride ion. This backside attack results in the formation of the cis-(1S,2R)-1,2-dimethyl-3-phenylaziridine.[1][2]

Synthesis of trans-(1S,2S)-1,2-Dimethyl-3-Phenylaziridine

The trans-isomer is also synthesized from (-)-ephedrine, but through a different synthetic route that retains the stereochemistry at the carbon bearing the hydroxyl group during the cyclization process.

Experimental Protocol:

The synthesis of trans-(1S,2S)-1,2-dimethyl-3-phenylaziridine from (-)-ephedrine is achieved using a Mitsunobu-type reaction[1]:

-

Activation of the Hydroxyl Group: (-)-Ephedrine is reacted with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This combination activates the hydroxyl group for nucleophilic substitution.

-

Intramolecular Cyclization: The nitrogen atom of the methylamino group then acts as an intramolecular nucleophile, leading to the formation of the aziridine ring with retention of configuration at the hydroxyl-bearing carbon. This results in the formation of trans-(1S,2S)-1,2-dimethyl-3-phenylaziridine.[1] It is important to note that the trans isomer has been reported to be unstable and prone to polymerization.[2]

Spectroscopic Data

Due to the limited availability of published spectroscopic data, a comprehensive table of NMR data for both isomers cannot be provided at this time. A database entry for the ¹³C NMR spectrum of cis-(2S,3R)-1,2-dimethyl-3-phenylaziridine exists, but the specific chemical shifts are not publicly detailed in the available literature.[3] For a definitive characterization, experimental determination of the ¹H and ¹³C NMR spectra of both purified isomers is recommended.

Signaling Pathways and Logical Relationships

The stereochemical relationship between the precursors and the final aziridine products can be visualized as a clear synthetic pathway. The choice of reagents dictates the stereochemical outcome of the cyclization reaction, leading to either the cis or trans isomer from the same starting material, (-)-ephedrine.

Caption: Synthetic pathways to cis- and trans-1,2-dimethyl-3-phenylaziridine.

Conformational Analysis

The aziridine ring itself is a strained, three-membered ring. The substituents on the ring will adopt conformations that minimize steric interactions. For the trans-isomer, the methyl and phenyl groups are on opposite sides of the ring, which likely results in a more thermodynamically stable conformation compared to the cis-isomer where these groups are on the same side. However, the reported instability of the trans isomer suggests that kinetic factors or polymerization pathways may be more significant than simple steric hindrance in the monomeric form.[2]

The logical relationship for predicting conformational preference involves considering steric hindrance and potential electronic interactions between the substituents.

Caption: Factors influencing the conformational analysis of substituted aziridines.

Conclusion

The stereochemistry of this compound is dictated by the stereochemistry of its precursors and the reaction pathway utilized for its synthesis. Specific and distinct methods allow for the stereoselective synthesis of both the cis and trans diastereomers from (-)-ephedrine. While the synthetic routes are established, a significant gap exists in the publicly available, detailed spectroscopic data, particularly NMR, for both isomers. Further research is required to fully characterize these compounds and to perform a comprehensive conformational analysis. Such data would be invaluable for researchers in synthetic organic chemistry, medicinal chemistry, and forensic science.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-dimethyl-3-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential biological implications of cis- and trans-1,2-dimethyl-3-phenylaziridine. Due to the compound's primary association with the clandestine synthesis of methamphetamine, specific quantitative and extensive experimental data in peer-reviewed literature is limited. This guide consolidates available information and extrapolates established principles of aziridine (B145994) chemistry to provide a thorough understanding for research and development purposes.

Introduction

1,2-Dimethyl-3-phenylaziridine is a substituted three-membered heterocyclic amine that exists as two diastereomers: cis and trans. The strained aziridine ring makes it a reactive intermediate, susceptible to a variety of ring-opening reactions. Its formation is notably associated as a characteristic impurity in the synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine.[1][2] Understanding the stereochemistry and reactivity of these aziridines is crucial for forensic analysis and for exploring their potential in synthetic chemistry and pharmacology. Aziridine-containing compounds are known for a range of biological activities, including antitumor and antimicrobial effects, primarily attributed to their ability to act as alkylating agents.[3][4]

Synthesis and Stereochemistry

The synthesis of this compound is intrinsically linked to the chemistry of ephedrine and pseudoephedrine. The formation proceeds via an intramolecular nucleophilic substitution of an intermediate chloro-derivative.

-

From (-)-Ephedrine: Chlorination of (-)-ephedrine yields (+)-chloropseudoephedrine. Subsequent intramolecular cyclization via backside attack results in the formation of cis-1,2-dimethyl-3-phenylaziridine .

-

From (+)-Pseudoephedrine: Chlorination of (+)-pseudoephedrine produces (-)-chloroephedrine, which then cyclizes to form trans-1,2-dimethyl-3-phenylaziridine .[2]

The stereospecificity of these reactions is a key indicator in forensic analysis to determine the precursor used in illicit methamphetamine synthesis.

Experimental Protocol: Synthesis of cis- and trans-1,2-dimethyl-3-phenylaziridine (Generalized)

Caution: This is a generalized protocol based on the known chemistry of aziridine formation from haloamines. These reactions should be carried out by trained personnel in a controlled laboratory setting with appropriate safety precautions.

Part A: Chlorination of Ephedrine/Pseudoephedrine

-

To a solution of the respective precursor ((-)-ephedrine or (+)-pseudoephedrine) in a suitable anhydrous solvent (e.g., chloroform) at 0 °C, add thionyl chloride dropwise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-derivative.

Part B: Aziridine Formation

-

Dissolve the crude chloro-derivative in a suitable solvent like ethanol.

-

Add a strong base, such as a concentrated aqueous solution of sodium hydroxide, and gently warm the mixture.

-

The aziridine will form and can be isolated by extraction with an organic solvent.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization: The resulting cis and trans isomers can be characterized by GC-MS and NMR spectroscopy. The mass spectra of both isomers are very similar due to their identical molecular formula and fragmentation patterns.[1] However, their chromatographic separation is achievable.[1] 1H and 13C NMR spectroscopy can be used to confirm the stereochemistry by analyzing the coupling constants and chemical shifts of the aziridine ring protons.

Reaction Mechanisms

The high ring strain of the aziridine ring in this compound makes it susceptible to various ring-opening reactions.

Acid-Catalyzed Ring Opening

In the presence of an acid, the nitrogen atom of the aziridine ring is protonated to form a highly reactive aziridinium (B1262131) ion. This intermediate is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack depends on the electronic and steric nature of the substituents on the aziridine ring.

For this compound, nucleophilic attack can occur at either C2 or C3. Attack at the benzylic carbon (C3) is generally favored due to the stabilization of the partial positive charge by the phenyl group.

A key example is the reaction with water during analytical derivatization, where the aziridine ring opens to form ephedrine.[1]

Thermal and Photochemical Reactions

While specific studies on this compound are scarce, thermal and photochemical reactions of aziridines are known to proceed via cleavage of the C-C or C-N bonds.

-

Thermal Reactions: Thermal isomerization between cis and trans isomers of substituted aziridines can occur, often through a diradical intermediate formed by C-C bond cleavage.

-

Photochemical Reactions: Photochemical excitation can also lead to ring opening, forming azomethine ylides. These reactive intermediates can undergo various cycloaddition reactions.

Reactions with Nucleophiles

Non-activated aziridines like this compound are generally less reactive towards nucleophiles than their N-activated counterparts. However, ring-opening can be achieved with strong nucleophiles or under conditions that promote the formation of an aziridinium ion.

Quantitative Data

Table 1: Representative Yields for Aziridine Ring-Opening Reactions

| Aziridine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference Analogy |

| N-tosyl-2-phenylaziridine | Acetic Anhydride | TBD, 80 °C, 4h | β-amino ester | 94 | [5] |

| N-Boc-2-phenylaziridine | Indole | BF₃·OEt₂, rt, 2h | 2-(1-Indolyl)-1-phenylethylamine | 85 | General Aziridine Chemistry |

| cis-1,2-dimethyl-3-phenylaziridine | H₂O | Acidic (derivatization) | Ephedrine | Qualitative | [1][6] |

Table 2: Spectroscopic Data for this compound

| Data Type | Isomer | Key Features | Reference |

| Mass Spectrum (GC-MS) | cis and trans | Similar fragmentation patterns. Molecular ion at m/z 147. | [1] |

| 1H NMR | General | Phenyl protons (~7.2-7.4 ppm), aziridine ring protons, and methyl protons. | General NMR Principles |

| 13C NMR | General | Phenyl carbons, aziridine ring carbons, and methyl carbons. | General NMR Principles |

Potential Biological Implications and Signaling Pathways

The biological activity of many aziridine-containing compounds stems from their ability to act as electrophiles and alkylate nucleophilic biomolecules, most notably DNA.[7][8] This alkylating potential is the basis for the use of several aziridine-containing drugs in cancer chemotherapy, such as Mitomycin C and Thiotepa.[7]

Mechanism of DNA Alkylation

The proposed mechanism involves the protonation of the aziridine nitrogen under physiological conditions to form a reactive aziridinium ion. This electrophilic species can then be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine.[9] This results in the formation of a covalent adduct, leading to DNA damage. Bifunctional aziridines can lead to DNA cross-linking, which is a highly cytotoxic lesion.

DNA Damage Response Pathways

The cell responds to DNA alkylation through a complex network of signaling pathways aimed at repairing the damage. If the damage is too extensive, these pathways can trigger apoptosis (programmed cell death). The primary pathways involved in repairing alkylation damage include:

-

Base Excision Repair (BER): This pathway is responsible for removing smaller alkylated bases.[10][11]

-

Nucleotide Excision Repair (NER): NER deals with bulkier adducts that distort the DNA helix.[7][10]

-

Mismatch Repair (MMR): This system can recognize and attempt to repair mismatches that arise from replication of DNA containing alkylated bases.[7]

The activation of these pathways involves a cascade of protein kinases, including ATM and ATR, and effector proteins like p53, which orchestrate cell cycle arrest and apoptosis.[10]

Conclusion

This compound, while primarily known as a forensic marker, possesses a rich and underexplored chemistry. Its stereospecific synthesis and susceptibility to ring-opening reactions make it and its derivatives interesting targets for further study in synthetic and medicinal chemistry. The potential for this molecule to act as a DNA alkylating agent, a hallmark of many anticancer drugs, suggests that further investigation into its biological activity and that of related compounds could be a fruitful area of research for drug development professionals. However, the inherent toxicity associated with simple aziridines necessitates careful consideration in any therapeutic application.[1] This guide serves as a foundational resource to stimulate and inform such future investigations.

References

- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 2. rsc.org [rsc.org]

- 3. Aziridine alkaloids as potential therapeutic agents [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst [mdpi.com]

- 6. GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 1,2-dimethyl-3-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimethyl-3-phenylaziridine is a heterocyclic organic compound featuring a three-membered ring containing a nitrogen atom. The presence of methyl groups at the nitrogen and an adjacent carbon, along with a phenyl group, gives rise to cis and trans stereoisomers. This strained aziridine (B145994) ring imparts significant reactivity, making it a subject of interest in synthetic chemistry and a notable impurity in the illicit synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical behavior and potential biological activity.

Physical and Chemical Properties

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [3] |

| Molecular Weight | 147.22 g/mol | [3] |

| CAS Number | 68277-68-9 | [3][4] |

| Boiling Point | 85 °C at 12 Torr | [4] |

| Density | Data not available | |

| Refractive Index | Data not available |

Table 2: Spectroscopic Data

While complete, unambiguously assigned NMR spectra for both isomers are not consistently reported, the following represents typical data.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Data is not fully assigned for both isomers. | |

| ¹³C NMR | Data is not fully assigned for both isomers. | |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 147. Key fragments often observed at m/z 132, 117, 105, 91, 77. The fragmentation pattern is influenced by the stability of the resulting ions. | [3] |

| Infrared (IR) Spectroscopy | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the intramolecular cyclization of the corresponding chloroephedrine isomers. The cis-aziridine is synthesized from (-)-ephedrine, while the trans-aziridine is synthesized from (+)-pseudoephedrine.[5]

General Experimental Protocol for Synthesis:

Disclaimer: The following is a generalized procedure based on available literature. Researchers should consult specific literature for detailed and optimized conditions.

-

Chlorination of the Precursor: The precursor, either (-)-ephedrine or (+)-pseudoephedrine, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding chloroephedrine intermediate. This reaction is typically carried out in an inert solvent under anhydrous conditions.

-

Cyclization to the Aziridine: The resulting chloroephedrine is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to induce intramolecular cyclization.[2] This is an SN2 reaction where the nitrogen atom displaces the chloride ion. The reaction is often carried out with gentle warming.

-

Isolation and Purification: The aziridine product, being volatile, can be isolated by distillation or extraction into an organic solvent. Further purification can be achieved through chromatographic techniques. It is important to note that the trans-isomer is reported to be less stable and more prone to polymerization than the cis-isomer.[5]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of this compound, particularly in the context of forensic analysis of illicit drug samples.[6][7][8]

General GC-MS Protocol:

Disclaimer: The following is a generalized procedure. Specific parameters should be optimized for the instrument and application.

-

Sample Preparation: The sample containing the aziridine is dissolved in a suitable organic solvent. In the analysis of methamphetamine samples, an alkaline extraction is often performed.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is typically employed.

-

Oven Temperature Program: A temperature program is used to separate the components of the mixture. An initial temperature of around 70-80°C is held for a few minutes, followed by a ramp to a final temperature of 280-300°C.

-

Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to identify the compounds based on their mass spectra.

It is crucial to be aware that this compound is known to be unstable under typical GC-MS conditions and can undergo thermal degradation or rearrangement in the hot injector port, potentially leading to the formation of ephedrine or pseudoephedrine.[6][9]

Chemical Reactivity and Mechanisms

Ring-Opening Reactions

The high ring strain of the aziridine ring makes this compound susceptible to nucleophilic ring-opening reactions.[10][11][12] This reactivity is enhanced by the protonation of the nitrogen atom, which forms a more electrophilic aziridinium (B1262131) ion.

The regioselectivity of the ring-opening is influenced by steric and electronic factors. Nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring.

Stereochemistry of Formation

The formation of cis- and trans-1,2-dimethyl-3-phenylaziridine is stereospecific. The cis-isomer is formed from the intramolecular cyclization of the chloro-derivative of (-)-ephedrine, while the trans-isomer is formed from the chloro-derivative of (+)-pseudoephedrine.[5][13] This stereospecificity is a key indicator in forensic analysis for determining the precursor used in illicit methamphetamine synthesis.

Potential Biological Activity and Cytotoxicity

While specific signaling pathways for this compound are not documented, the cytotoxicity of aziridine-containing compounds is a well-studied area, particularly in the context of anticancer drugs.[10][14] The biological activity of aziridines is primarily attributed to their ability to act as alkylating agents.

The strained aziridine ring can be protonated under physiological conditions to form a reactive aziridinium ion. This electrophilic species can then be attacked by nucleophilic sites on biological macromolecules, most notably the nitrogen atoms of DNA bases (e.g., N7 of guanine).[14][15] This covalent modification of DNA, or DNA alkylation, can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).

Conclusion

This compound is a molecule of significant interest due to its reactive nature and its role as a forensic marker. This guide has summarized the available physical and chemical data, provided generalized experimental protocols, and discussed its chemical reactivity and potential biological implications. Further research is needed to fully characterize the properties of the individual cis and trans isomers, develop detailed and robust analytical methods that account for their instability, and to explore any potential therapeutic applications or toxicological profiles beyond its association with illicit drug synthesis. The information presented here serves as a valuable resource for researchers and professionals working with this and related compounds.

References

- 1. Impurities in Methamphetamine Synthesized from Pseudoephedrine with HI/P - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Methamphetamine from Ephedrine: I. Chloroephedrines and Aziridines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. This compound | C10H13N | CID 95878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS analysis of methamphetamine impurities: reactivity of (+)- or (-)-chloroephedrine and cis- or trans-1,2-dimethyl-3-phenylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Chlornaphazine - Wikipedia [en.wikipedia.org]

- 13. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thno.org [thno.org]

The Biological Activity of Substituted Aziridine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Aziridines, three-membered heterocyclic amines, represent a fascinating and highly reactive class of compounds that have garnered significant attention in medicinal chemistry. The inherent ring strain of the aziridine (B145994) moiety makes these compounds potent electrophiles, capable of reacting with a variety of nucleophiles, including those found in biological systems. This reactivity is the cornerstone of their diverse biological activities, which range from potent anticancer and antimicrobial effects to specific enzyme inhibition. This technical guide provides an in-depth overview of the biological activities of substituted aziridine compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity

Substituted aziridines have a long history as anticancer agents, with several compounds being utilized in clinical settings. Their primary mechanism of antineoplastic activity involves the alkylation of DNA, leading to cytotoxicity in rapidly dividing cancer cells.

Mechanism of Action: DNA Alkylation and Cellular Responses

The electrophilic nature of the aziridine ring allows it to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in several types of DNA damage, including mono-adducts and interstrand cross-links (ICLs). ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking replication and transcription, ultimately leading to cell death.

The cellular response to aziridine-induced DNA damage often involves the activation of DNA repair pathways and, if the damage is too extensive, the initiation of apoptosis.

-

Nucleotide Excision Repair (NER) Pathway: This is a key pathway for repairing bulky DNA adducts, such as those formed by some aziridine compounds.[1] Cells deficient in NER have shown hypersensitivity to the cytotoxic effects of certain aziridines, highlighting the importance of this pathway in repairing aziridine-induced DNA damage.[2]

-

Apoptosis: Extensive DNA damage triggers programmed cell death, or apoptosis. Aziridine-containing compounds have been shown to induce apoptosis through various signaling cascades. For instance, the anticancer agent Imexon triggers the release of cytochrome c from mitochondria, leading to the activation of caspases 3 and 9 and subsequent apoptosis.[3] Another study on a bis-aziridinylnaphthoquinone demonstrated the downregulation of the anti-apoptotic protein Bcl-2 and activation of caspases, leading to apoptosis.

-

Cell Cycle Arrest: Some aziridine derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing. For example, a novel bis-aziridinylnaphthoquinone, AZ4, was found to cause G2/M phase arrest in non-small cell lung cancer cells by reducing the expression of the Cdc-2 protein.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of substituted aziridines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Aziridine Phosphine Oxides | HeLa (Cervical Carcinoma) | 6.4 - 7.1 | [5] |

| Ishikawa (Endometrial Adenocarcinoma) | 4.6 - 10.5 | [5] | |

| Bis-aziridinylnaphthoquinones | H460 (Non-small cell lung cancer) | 1.23 | [4] |

| Acyl derivatives of aziridine-2-carboxylic acid | PC3 (Prostate) | 23.55 | [6] |

| HeLa (Cervical) | 25.88 | [6] | |

| Trifluoromethyl-aziridine derivatives | CCRF-CEM (Leukemia) | 25.45 | [6] |

| Aziridines β-D-galactopyranoside derivatives | A549 (Lung) | ~397 | [2] |

Antimicrobial Activity

The reactivity of the aziridine ring also confers potent antimicrobial properties to this class of compounds. They have demonstrated activity against a range of bacteria and fungi.

Antibacterial Activity

Substituted aziridines have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to DNA alkylation, similar to their anticancer effects, which disrupts essential cellular processes in bacteria.

The antibacterial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Aziridine-thiourea derivatives | Staphylococcus aureus | 16 - 32 | [3] |

| Escherichia coli | 32 | [3] | |

| Aziridine Phosphines and Phosphine Oxides | Staphylococcus aureus | 50 µM | [7] |

| N-Substituted aziridine-2-phosphonic acids | Pseudomonas aeruginosa | 250 | [8] |

| Acinetobacter baumannii | 250 | [8] | |

| Functionalized 2-arylaziridines | Enterococcus faecalis | 16 | [9] |

| Aziridinyl phosphonates | Bacillus subtilis | Moderate to good activity | [10] |

Antifungal Activity

Several aziridine derivatives have also been investigated for their antifungal properties. The proposed mechanism of action for some antifungal aziridines involves the inhibition of essential fungal enzymes.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| (Z)-Dysidazirine | Candida albicans | 4 - 8 | [11] |

| Cryptococcus neoformans | 2 | [11] | |

| Functionalized 2-arylaziridines | Candida krusei | 16 | [9] |

| Acridine thiosemicarbazide (B42300) derivatives | Fungal strains | 10 - 80 µM | [12] |

| Diaziridinyl quinone isoxazole (B147169) hybrid | Candida albicans | Good activity | [3] |

Antiviral Activity

The exploration of aziridines as antiviral agents is an emerging area of research. Their ability to interact with biological nucleophiles suggests potential for inhibiting viral replication by targeting viral enzymes or nucleic acids.

Mechanism of Action

The antiviral mechanisms of aziridines are still under investigation but are thought to involve:

-

Enzyme Inhibition: Aziridine-containing peptides have been designed as potential covalent inhibitors of viral proteases, such as HIV-1 protease.[13] The aziridine ring can react with active site residues of the protease, leading to irreversible inhibition.

-

Inactivation of Viral Particles: Derivatives of aziridine have been shown to be effective inactivating agents for viruses like the foot-and-mouth disease virus, likely through modification of viral proteins or nucleic acids.[14]

Antiviral Activity Data

Quantitative data on the antiviral activity of aziridines is less abundant in the literature compared to their anticancer and antibacterial activities. However, some studies have reported promising results. For instance, acylated phosphinate aziridines have demonstrated antiviral properties, particularly against the encephalitis virus.[15]

Enzyme Inhibition

The electrophilic nature of the aziridine ring makes it an effective warhead for the irreversible inhibition of enzymes, particularly those with a nucleophilic residue in their active site.

Cysteine Protease Inhibition

Aziridine-based compounds have been extensively studied as inhibitors of cysteine proteases. The catalytic cysteine residue in the active site of these enzymes can perform a nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of a covalent, irreversible bond. N-acylation of the aziridine ring has been shown to significantly enhance its reactivity and inhibitory potency against cysteine proteases like cathepsin L.[16]

Other Enzyme Targets

Beyond cysteine proteases, substituted aziridines have been investigated as inhibitors of other enzyme classes:

-

Sphingolipid-Metabolizing Enzymes: A library of sphingolipid analogues containing an aziridine moiety identified several inhibitors of glucosylceramide synthase (GCS) and inositol (B14025) phosphorylceramide synthase (IPCS).[17]

-

β-Galactosidase: An N-galactosyl aziridine derivative was found to be a potent mixed-mode inhibitor of β-galactosidase from Aspergillus oryzae.[18]

-

HIV-1 Protease: As mentioned earlier, aziridine-containing peptides are being explored as covalent inhibitors of this key viral enzyme.[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activity of substituted aziridine compounds.

Synthesis of Substituted Aziridines

A variety of synthetic routes are available for the preparation of substituted aziridines. A common method for synthesizing N-substituted aziridine-2-carboxylates involves the cyclization of β-amino alcohols.

General Procedure for Synthesis of N-Tritylaziridine-2-carboxylates: To a solution of the β-amino alcohol in a suitable solvent (e.g., dichloromethane), triethylamine (B128534) is added, and the mixture is cooled. A solution of sulfuryl chloride in the same solvent is then added dropwise. The reaction is stirred at low temperature until completion. The product is then isolated and purified using standard techniques like column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted aziridine compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Overview:

-

Compound Dilution: Prepare a serial two-fold dilution of the aziridine compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Damage Assessment: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol Overview:

-

Cell Preparation and Treatment: Treat cells with the aziridine compound.

-

Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Visualizing Molecular Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways affected by substituted aziridines and a general workflow for their discovery and evaluation.

Signaling Pathways

Caption: Aziridine-induced apoptosis pathway.

Caption: Nucleotide Excision Repair of aziridine adducts.

Experimental Workflow

Caption: Drug discovery workflow for aziridines.

Conclusion

Substituted aziridine compounds represent a versatile and potent class of molecules with a broad spectrum of biological activities. Their inherent reactivity, primarily driven by the strained three-membered ring, allows them to act as powerful alkylating agents and enzyme inhibitors. The extensive research into their anticancer and antimicrobial properties has yielded valuable insights into their mechanisms of action and has led to the development of clinically useful drugs. The continued exploration of their antiviral and enzyme-inhibiting potential, coupled with advances in synthetic methodologies and a deeper understanding of their interactions with biological systems, promises to unlock new therapeutic opportunities. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the unique chemical and biological properties of substituted aziridines for the discovery of novel therapeutic agents.

References

- 1. Nucleotide Excision Repair in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a novel bis-aziridinylnaphthoquinone (AZ4) mediating cell cycle arrest and apoptosis in non-small cell lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anti-fungal Activity of (−)-(Z)-Dysidazirine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. "Aziridine inhibitors of HIV-1 protease" by Betsy Diann Leverett [docs.lib.purdue.edu]

- 14. Derivatives of aziridine as inactivants for foot-and-mouth disease virus vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. osi.lv [osi.lv]

- 16. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aziridine ring opening for the synthesis of sphingolipid analogues: inhibitors of sphingolipid-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of an N‐Galactosyl Norbornane Aziridine and its Potent Mixed Inhibition of Aspergillus oryzae β‐Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Energetic Heart of a Heterocycle: A Technical Guide to the Theoretical and Computational Analysis of Aziridine Ring Strain

For Immediate Release

A Deep Dive into the Strained World of Aziridines for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the ring strain of aziridine (B145994). Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in organic synthesis and medicinal chemistry. Their high reactivity, largely governed by significant ring strain, makes them both valuable synthons and challenging entities to handle. A thorough understanding of the factors contributing to this strain is paramount for predicting their reactivity, designing novel synthetic routes, and developing new therapeutics.

This whitepaper delves into the fundamental principles of ring strain in aziridines, presenting key quantitative data from both experimental and computational studies. It further outlines detailed experimental and computational protocols to empower researchers in their own investigations.

The Genesis of Strain in Aziridine: A Theoretical Overview

The concept of ring strain is central to understanding the chemistry of small cyclic molecules.[1] It arises from the deviation of bond angles and lengths from their ideal values, leading to a higher energy state compared to their acyclic counterparts. In aziridine, this strain is primarily a combination of two factors:

-

Angle Strain (Baeyer Strain): The internal C-N-C and C-C-N bond angles in the aziridine ring are constrained to approximately 60°, a significant departure from the ideal 109.5° for sp³-hybridized carbon and nitrogen atoms.[2] This severe angular distortion leads to inefficient orbital overlap and increased electron repulsion, contributing substantially to the overall strain energy.

-

Torsional Strain (Pitzer Strain): The C-H bonds on the adjacent carbon atoms and the N-H bond are in an eclipsed conformation, resulting in steric hindrance and further destabilizing the molecule.

The inherent strain energy of aziridine is estimated to be approximately 27 kcal/mol, which is a significant driving force for its participation in ring-opening reactions.[2][3] This high reactivity makes aziridines valuable intermediates for the synthesis of a diverse array of nitrogen-containing compounds.[4][5]

Quantitative Analysis of Aziridine's Structural Parameters

The precise geometry of the aziridine ring has been elucidated through a combination of experimental techniques and high-level computational methods. The following tables summarize key quantitative data, providing a comparative view of experimental and theoretical findings.

| Parameter | Experimental Value | Computational Value | Method | Reference |

| Ring Strain Energy | ~27 kcal/mol | 26.0 - 31.1 kcal/mol | Isodesmic Reactions, G-2 Theory, Ab initio | [3][6] |

| Bond | Experimental Bond Length (Å) | Computational Bond Length (Å) | Method | Reference |

| C-C | 1.481 | 1.4806 | Gas-Phase Electron Diffraction, MP2/cc-pVTZ | |

| C-N | 1.475 | 1.4750 | Gas-Phase Electron Diffraction, MP2/cc-pVTZ |

| Angle | Experimental Bond Angle (°) | Computational Bond Angle (°) | Method | Reference |

| C-N-C | 60.1 | 59.875 | Gas-Phase Electron Diffraction, MP2/cc-pVTZ | |

| C-C-N | 60.0 | 59.875 | Gas-Phase Electron Diffraction, MP2/cc-pVTZ | |

| H-C-H | 115.7 | - | Gas-Phase Electron Diffraction | |

| H-N-C | 112.1 | - | Gas-Phase Electron Diffraction |

Methodologies for Studying Aziridine Ring Strain

A synergistic approach combining experimental measurements and theoretical calculations is crucial for a comprehensive understanding of aziridine's properties.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[7]

Methodology:

-

Sample Introduction: A gaseous sample of aziridine is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[7]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the aziridine molecules.[7]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

-

Data Analysis: The intensity of the diffraction pattern is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

-

Structure Refinement: A molecular model is then fitted to the experimental radial distribution curve to determine the precise bond lengths, bond angles, and torsional angles.[7]

Computational Protocol: Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry provides invaluable insights into the electronic structure, geometry, and energetics of molecules like aziridine. High-level ab initio and DFT methods are routinely employed to calculate ring strain energy and other molecular properties.[8][9]

Typical Computational Workflow:

-

Structure Input: The initial 3D coordinates of the aziridine molecule are generated using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-31G* or larger).[10] The optimization process iteratively adjusts the atomic positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This calculation also provides zero-point vibrational energy (ZPVE) corrections.

-

Energy Calculation: A single-point energy calculation is performed at a higher level of theory (e.g., CCSD(T) with a larger basis set like cc-pVTZ) on the optimized geometry to obtain a more accurate electronic energy.[11]

-

Ring Strain Energy (RSE) Calculation: The RSE is calculated using a homodesmotic or isodesmic reaction. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The RSE is then the calculated enthalpy of this reaction.[12]

Isodesmic Reaction Example: Aziridine + 2 CH₄ → CH₃-NH-CH₃ + C₂H₆

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental relationships and workflows in the study of aziridine ring strain.

Conclusion

The significant ring strain inherent in the aziridine molecule is the cornerstone of its rich and diverse chemistry. A comprehensive understanding of this strain, achieved through a synergistic application of experimental techniques like gas-phase electron diffraction and sophisticated computational methods, is essential for harnessing the synthetic potential of this important heterocycle. This guide provides a foundational framework for researchers to delve into the fascinating world of aziridine chemistry, enabling the design of novel molecules with potential applications in drug discovery and materials science.

References

- 1. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ab initio quantum chemical computations of substituent effects on triaziridine strain energy and heat of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1,2-Dimethyl-3-Phenylaziridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the cis and trans isomers of 1,2-dimethyl-3-phenylaziridine. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the analysis of this compound. This compound is notably identified as a potential impurity in the synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine, arising from the cyclization of chloroephedrine intermediates.[1][2][3][4][5]

Spectroscopic Data Summary

The following tables summarize the representative spectroscopic data for the cis and trans isomers of this compound. This data is compiled from typical chemical shift and frequency ranges for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | H-2 (aziridine) | ~2.5 - 2.7 | Doublet | ~6.0 - 7.0 |

| H-3 (aziridine) | ~2.9 - 3.1 | Doublet | ~6.0 - 7.0 | |

| N-CH₃ | ~2.3 - 2.5 | Singlet | - | |

| C-CH₃ | ~0.8 - 1.0 | Doublet | ~5.0 - 6.0 | |

| Phenyl-H | ~7.2 - 7.4 | Multiplet | - | |

| trans | H-2 (aziridine) | ~2.2 - 2.4 | Doublet | ~2.0 - 3.0 |

| H-3 (aziridine) | ~2.6 - 2.8 | Doublet | ~2.0 - 3.0 | |

| N-CH₃ | ~2.1 - 2.3 | Singlet | - | |

| C-CH₃ | ~1.2 - 1.4 | Doublet | ~5.0 - 6.0 | |

| Phenyl-H | ~7.2 - 7.4 | Multiplet | - |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| cis | C-2 (aziridine) | ~45 - 50 |

| C-3 (aziridine) | ~48 - 53 | |

| N-CH₃ | ~35 - 40 | |

| C-CH₃ | ~12 - 17 | |

| Phenyl C (quaternary) | ~140 - 145 | |

| Phenyl C-H | ~125 - 130 | |

| trans | C-2 (aziridine) | ~42 - 47 |

| C-3 (aziridine) | ~46 - 51 | |

| N-CH₃ | ~33 - 38 | |

| C-CH₃ | ~15 - 20 | |

| Phenyl C (quaternary) | ~140 - 145 | |

| Phenyl C-H | ~125 - 130 |

Table 3: Infrared (IR) Spectroscopic Data (Representative)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-H bend (aromatic) | 690 - 900 | Strong |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol [6] |

| Exact Mass | 147.1048 g/mol [6] |

| Major Fragment (m/z) | 132 (M-15, loss of CH₃)[6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the intramolecular cyclization of the corresponding chloroephedrine, which can be synthesized from ephedrine or pseudoephedrine.[5]

Materials:

-

(-)-Ephedrine or (+)-Pseudoephedrine

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Chlorination: In a round-bottom flask, dissolve ephedrine (or pseudoephedrine) in a suitable solvent like chloroform. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

-

Work-up: After cooling, carefully quench the reaction mixture with ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude chloroephedrine.

-

Cyclization: Dissolve the crude chloroephedrine in an appropriate solvent. Add a concentrated solution of sodium hydroxide with vigorous stirring. The reaction can be gently warmed to promote the formation of the aziridine.[5]

-

Purification: The resulting this compound can be purified by vacuum distillation or column chromatography.

References

An In-depth Technical Guide to the Cis- and Trans- Isomers of 1,2-Dimethyl-3-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and spectroscopic properties of the cis- and trans-isomers of 1,2-dimethyl-3-phenylaziridine. These highly strained three-membered heterocyclic compounds are of significant interest as synthetic intermediates and are notable as process impurities in certain pharmaceutical manufacturing routes. This document is intended to serve as a detailed resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering structured data, in-depth experimental protocols, and logical visualizations of key synthetic pathways.

Introduction

This compound exists as two diastereomers: cis-(2S,3R)-1,2-dimethyl-3-phenylaziridine and trans-(2R,3R)-1,2-dimethyl-3-phenylaziridine (and their respective enantiomers). The stereochemical arrangement of the methyl and phenyl substituents on the aziridine (B145994) ring dictates the distinct chemical and physical properties of each isomer. These compounds are most notably formed via the intramolecular cyclization of chloroephedrine derivatives, which are themselves related to the common pharmaceutical precursors ephedrine (B3423809) and pseudoephedrine.[1][2][3] The inherent ring strain of the aziridine moiety makes these molecules reactive intermediates for the synthesis of more complex nitrogen-containing compounds.[4]

Stereoselective Synthesis

The synthesis of the cis- and trans-isomers of this compound is most commonly achieved through the base-induced cyclization of the corresponding diastereomers of N-methyl-N-(1-phenyl-2-chloropropyl)amine (chloroephedrine). The stereochemistry of the starting material directly controls the stereochemical outcome of the aziridine product.

-

Cis-Isomer Synthesis: The cis-isomer is synthesized from (-)-ephedrine. The reaction proceeds via the formation of (+)-chloropseudoephedrine, which then undergoes intramolecular cyclization.

-

Trans-Isomer Synthesis: The trans-isomer is synthesized from (+)-pseudoephedrine. This proceeds through the intermediate (-)-chloroephedrine before cyclizing to the trans-aziridine.[1]

The logical workflow for the synthesis of these isomers is depicted below.

Experimental Protocols

The following protocols are adapted from established synthetic procedures.

Synthesis of cis-1,2-Dimethyl-3-phenylaziridine

This procedure starts from (+)-chloropseudoephedrine hydrochloride, which is synthesized from (-)-ephedrine.

Step 1: Synthesis of (+)-Chloropseudoephedrine Hydrochloride A solution of (-)-ephedrine in a suitable solvent (e.g., chloroform) is treated with thionyl chloride at reduced temperature. The reaction mixture is then carefully quenched, and the product is isolated as the hydrochloride salt.

Step 2: Synthesis of cis-1,2-Dimethyl-3-phenylaziridine (+)-Chloropseudoephedrine hydrochloride is treated with a strong base, such as sodium hydroxide, in a biphasic system or a suitable solvent to induce intramolecular cyclization. The resulting aziridine is then extracted and purified.

The experimental workflow is outlined below.

Synthesis of trans-1,2-Dimethyl-3-phenylaziridine

This procedure begins with the synthesis of (-)-chloroephedrine hydrochloride from (+)-pseudoephedrine.

Step 1: Synthesis of (-)-Chloroephedrine Hydrochloride (+)-Pseudoephedrine is reacted with thionyl chloride in a similar manner to the synthesis of the diastereomeric chloropseudoephedrine.

Step 2: Synthesis of trans-1,2-Dimethyl-3-phenylaziridine The cyclization of (-)-chloroephedrine hydrochloride to the trans-aziridine is achieved by treatment with a suitable base.

Spectroscopic Data

The characterization of the cis- and trans-isomers of this compound is primarily accomplished through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both isomers exhibit similar mass spectra due to their identical molecular weight and fragmentation patterns, their chromatographic and NMR properties are distinct.[5]

Mass Spectrometry

Both isomers of this compound have a molecular weight of 147.22 g/mol . The electron impact mass spectra are characterized by a molecular ion peak at m/z 147 and significant fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemistry of the isomers can be definitively assigned using NMR spectroscopy. The coupling constants between the protons on the aziridine ring are particularly informative.

Table 1: 13C NMR Spectroscopic Data for cis-(2S,3R)-1,2-Dimethyl-3-phenylaziridine

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-Phenyl (ipso) | Data not available |

| C-Phenyl (aromatic) | Data not available |

| C2 (Aziridine) | Data not available |

| C3 (Aziridine) | Data not available |

| N-CH3 | Data not available |

| C-CH3 | Data not available |

Note: While a 13C NMR spectrum for the cis-isomer is available in spectral databases, a detailed assignment of chemical shifts was not found in the reviewed literature.

Table 2: 1H and 13C NMR Spectroscopic Data for trans-1,2-Dimethyl-3-phenylaziridine

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans | 1H | Data not available | - | - |

| trans | 13C | Data not available | - | - |

Note: Detailed and assigned 1H and 13C NMR data for the trans-isomer of this compound were not available in the public domain literature at the time of this review.

Applications in Synthesis and Drug Development

The strained aziridine ring of both cis- and trans-1,2-dimethyl-3-phenylaziridine makes them useful intermediates in organic synthesis. The ring can be opened by a variety of nucleophiles to afford substituted phenethylamines, a common scaffold in many biologically active molecules. Understanding the synthesis and stereochemistry of these aziridines is also crucial for impurity profiling in the manufacturing of pharmaceuticals derived from ephedrine or pseudoephedrine. The presence of these isomers can be indicative of specific synthetic routes and reaction conditions.

The relationship between the chloroephedrine precursors and the potential ring-opened products from the aziridine intermediates is illustrated below.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 1,2-Dimethyl-3-phenylaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction